

Introduction: The Structural Significance of 6-Fluoroindoline

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Compound of Interest

Compound Name: 6-Fluoroindoline

CAS No.: 2343-23-9

Cat. No.: B1266902

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6-Fluoroindoline (C₈H₈FN) is a heterocyclic compound featuring an indoline core, which is a saturated analog of indole, substituted with a fluorine atom at the 6-position of the benzene ring.[1][2][3] Its molecular weight is 137.15 g/mol.[3] The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, often enhancing properties such as metabolic stability, bioavailability, and binding affinity.[4][5] Consequently, precise and unambiguous structural characterization of fluorinated intermediates like **6-fluoroindoline** is paramount.

This guide provides a comprehensive analysis of the key spectroscopic techniques used to elucidate and verify the structure of **6-fluoroindoline**: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and provide a framework for interpreting the resulting data with high confidence.

Workflow for Spectroscopic Characterization

A systematic approach is essential for the complete and accurate structural elucidation of a molecule like **6-fluoroindoline**. The following workflow outlines the logical progression of

analysis, where each technique provides complementary information.



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Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For **6-fluoroindoline**, a combination of ^1H , ^{13}C , and ^{19}F NMR provides a complete picture of the molecule's carbon-hydrogen-fluorine framework.

^1H NMR Spectroscopy

Proton NMR (^1H NMR) provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other active nuclei.

- **Sample Preparation:** Dissolve ~5-10 mg of **6-fluoroindoline** in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl_3) is a common choice, though DMSO- d_6 can also be used if solubility is an issue.^[6] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

- **Data Acquisition:** Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio. Typical acquisition time is a few minutes.

The structure of **6-fluoroindoline** suggests five distinct proton signals: three in the aromatic region and two in the aliphatic region, plus a signal for the N-H proton.

- **Aliphatic Protons (C2 & C3):** The two methylene groups (-CH₂-) on the five-membered ring are diastereotopic. They will appear as two distinct signals, likely triplets, due to coupling with each other.
 - **H-2 (~3.5 ppm):** The -CH₂- group adjacent to the nitrogen will be deshielded and appear further downfield.
 - **H-3 (~3.0 ppm):** The -CH₂- group adjacent to the aromatic ring will appear slightly more upfield.
- **Aromatic Protons (C4, C5, C7):** The fluorine at C6 significantly influences the chemical shifts and coupling constants of the aromatic protons.
 - **H-7 (~6.9 ppm):** This proton is ortho to the nitrogen and will likely appear as a doublet.
 - **H-5 (~6.6 ppm):** This proton is ortho to the fluorine atom and will show coupling to both H-4 and the ¹⁹F nucleus, likely appearing as a doublet of doublets.
 - **H-4 (~6.5 ppm):** This proton is meta to the fluorine and will likely appear as a triplet or doublet of doublets due to coupling with H-5 and H-7.
- **Amine Proton (N-H):** The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. It may appear between 3.5-4.5 ppm.



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¹³C NMR Spectroscopy

Carbon-13 NMR identifies all unique carbon atoms in the molecule. Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.

- **Sample Preparation:** The same sample prepared for ¹H NMR can be used.
- **Instrument Setup:** Tune the spectrometer to the ¹³C frequency.
- **Data Acquisition:** Use a pulse sequence with proton decoupling (e.g., zgpg30). Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time (30 minutes to several hours) are required.

6-Fluoroindoline has 8 unique carbon atoms. The fluorine atom will not only influence the chemical shift of the carbon it's attached to (C-6) but will also couple to it and other nearby carbons, causing splitting (C-F coupling) even in proton-decoupled spectra.

- **C-6 (ipso-Carbon):** This carbon is directly bonded to fluorine and will show a large one-bond C-F coupling constant ($^1J_{CF} \approx 240\text{-}250$ Hz). Its chemical shift will be significantly downfield.
- **C-5 & C-7 (ortho-Carbons):** These carbons are two bonds away from the fluorine and will exhibit smaller C-F coupling ($^2J_{CF} \approx 20\text{-}25$ Hz).
- **C-4 & C-3a (meta-Carbons):** These carbons are three bonds away and will show even smaller coupling ($^3J_{CF} \approx 5\text{-}8$ Hz).

- C-7a (para-Carbon): This carbon is four bonds away and may show a very small coupling (${}^4J_{CF} \approx 1-3$ Hz).



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${}^{19}\text{F}$ NMR Spectroscopy

Fluorine-19 NMR is highly sensitive and provides a direct window into the electronic environment of the fluorine atom.^{[4][7]}

- Sample Preparation: The same sample can be used. No special standard is needed if the spectrometer is referenced internally, but an external standard like trifluoroacetic acid (TFA) can be used.^[8] Chemical shifts are typically reported relative to CFCl_3 .^[9]
- Instrument Setup: Tune the probe to the ${}^{19}\text{F}$ frequency.
- Data Acquisition: ${}^{19}\text{F}$ is a high-sensitivity nucleus, so spectra can be acquired rapidly. Both coupled and proton-decoupled spectra can be informative.
- Chemical Shift: A single resonance is expected. For a fluorine on a benzene ring, the chemical shift is typically in the range of -110 to -120 ppm relative to CFCl_3 .^{[4][9]}
- Coupling: In a proton-coupled spectrum, the ${}^{19}\text{F}$ signal will be split by the neighboring protons. It will primarily couple to the ortho proton (H-5) and the meta proton (H-7), likely resulting in a triplet or a doublet of doublets.



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Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

- **Sample Preparation:** For a solid sample like **6-fluoroindoline**, a small amount of the powder is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- **Data Acquisition:** A background spectrum of the empty crystal is recorded first. Then, the sample spectrum is recorded. The process takes less than a minute.

The IR spectrum of **6-fluoroindoline** is expected to show the following key absorption bands:



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Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.

- **Sample Introduction:** A dilute solution of the sample is injected into the instrument, often coupled with a Gas Chromatography (GC) or Liquid Chromatography (LC) system for separation.
- **Ionization:** Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment.
- **Detection:** The instrument separates the resulting ions based on their mass-to-charge ratio (m/z) and detects their relative abundance.
- **Molecular Ion (M^+):** The molecular formula C_8H_8FN gives an exact mass of 137.06. The mass spectrum should show a prominent molecular ion peak at $m/z = 137$.
- **Key Fragments:** In EI-MS, the molecular ion can undergo fragmentation. Common fragmentation pathways for indolines involve the loss of hydrogen or cleavage of the five-membered ring.
 - $[M-H]^+$ ($m/z = 136$): Loss of a hydrogen atom is a common fragmentation.

- $[M-C_2H_4]^+$ ($m/z = 109$): Loss of ethylene via retro-Diels-Alder-type cleavage of the saturated ring is a characteristic fragmentation for indolines.



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Conclusion: A Validated Structural Assignment

By integrating the data from NMR, IR, and MS, a self-validating and definitive structural assignment for **6-fluoroindoline** can be achieved. The mass spectrum confirms the elemental composition, the IR spectrum verifies the presence of the key functional groups (amine, aromatic ring, C-F bond), and the suite of NMR experiments provides an unambiguous map of the atomic connectivity. This multi-technique approach ensures the high level of trustworthiness and scientific integrity required in research and development.



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Caption: Relationship between structure and spectroscopic data.

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